![molecular formula C20H23N5O2S B2361594 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 894061-14-4](/img/structure/B2361594.png)
2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Heterocyclic Synthesis
The development of new synthetic routes towards various heterocyclic systems such as thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, coumarin, imidazopyrimidine, pyridoimidazole, and triazolo[1,5-a]pyridine is a crucial area of research. Derivatives of 1-(4-substituted-aminophenyl)ethanones, which are structurally related to the compound , serve as critical intermediates for the synthesis of these heterocyclic systems. The exploration of these synthetic pathways is vital for further biological and medicinal applications (Salem, Helal, Alzahrani, & Gouda, 2021).
properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-27-16-8-6-15(7-9-16)17-10-11-18-21-22-20(25(18)23-17)28-14-19(26)24-12-4-3-5-13-24/h6-11H,2-5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWHGVSHARMWFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCCC4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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